

# WEHI-345: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: WEHI-345

Cat. No.: B611805

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **WEHI-345**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).

**WEHI-345** is a valuable tool for studying the NOD signaling pathway, which plays a crucial role in the innate immune response to bacterial pathogens.<sup>[1][2]</sup> By inhibiting RIPK2, **WEHI-345** allows for the investigation of the mechanisms underlying inflammatory diseases such as Crohn's disease and multiple sclerosis.<sup>[1][3]</sup> These notes provide essential information on the solubility, preparation, and experimental application of **WEHI-345**.

## Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **WEHI-345** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	401.46 g/mol	<sup>[4][5]</sup>
Molecular Formula	C <sub>22</sub> H <sub>23</sub> N <sub>7</sub> O	<sup>[3][6]</sup>
CAS Number	1354825-58-3	<sup>[3][6]</sup>
Appearance	Crystalline solid / Solid powder	<sup>[3][5]</sup>
Purity	≥98%	<sup>[3][5]</sup>

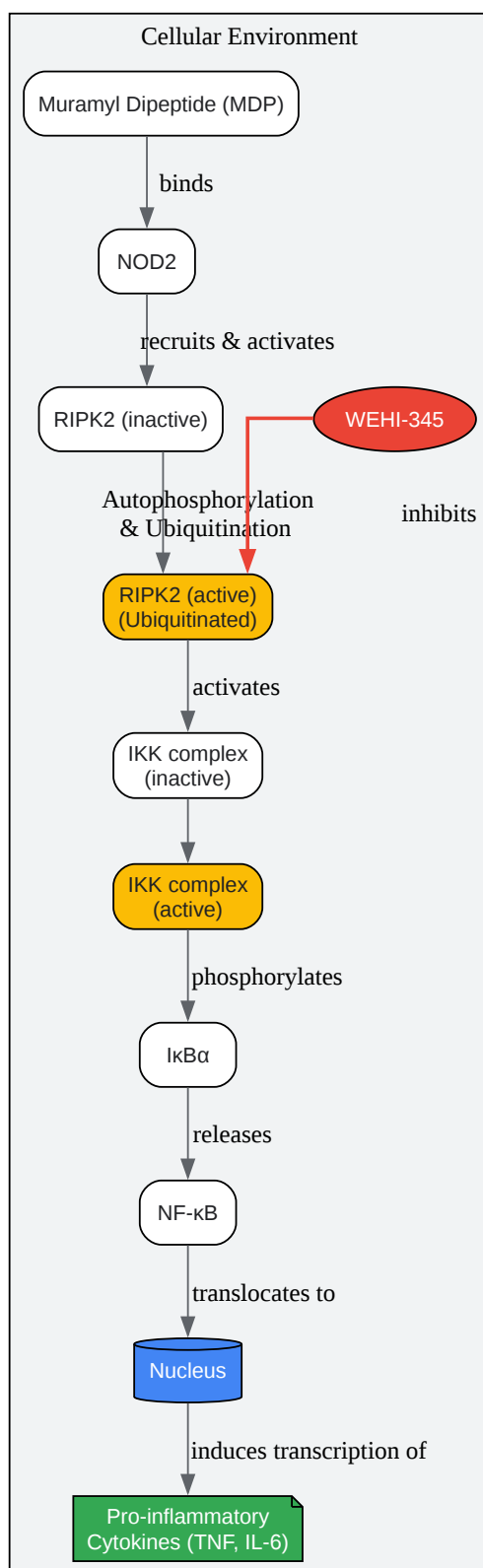
**WEHI-345** exhibits solubility in various organic solvents but is insoluble in water.<sup>[5]</sup> The following table summarizes its solubility in commonly used laboratory solvents.

Solvent	Solubility	Reference
DMSO	≥ 2 mg/mL	<sup>[3]</sup>
DMF	2 mg/mL	<sup>[3]</sup>
Ethanol	Slightly soluble	<sup>[3]</sup>
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.23 mM)	<sup>[4]</sup> <sup>[7]</sup>
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (6.23 mM)	<sup>[4]</sup>

## Mechanism of Action and Signaling Pathway

**WEHI-345** is a potent and selective inhibitor of RIPK2 kinase with an IC<sub>50</sub> of approximately 0.13 μM.<sup>[4]</sup><sup>[6]</sup> It functions by delaying the ubiquitylation of RIPK2 and subsequently suppressing the activation of the downstream NF-κB signaling pathway upon stimulation of NOD-like receptors.<sup>[4]</sup><sup>[8]</sup><sup>[9]</sup> This targeted inhibition prevents the production of pro-inflammatory cytokines.<sup>[2]</sup><sup>[8]</sup>

The diagram below illustrates the simplified NOD2 signaling pathway and the point of inhibition by **WEHI-345**.



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Caption: **WEHI-345** inhibits RIPK2, blocking NF-κB activation.

## Experimental Protocols

### Preparation of Stock Solutions

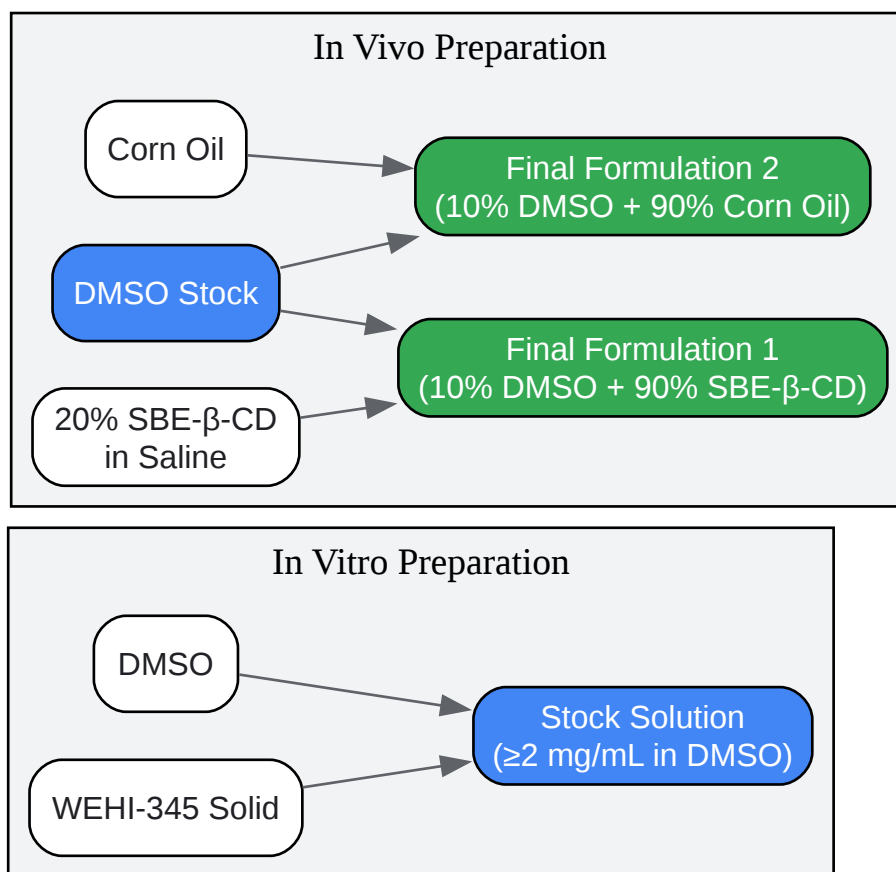
For In Vitro Experiments (e.g., cell culture):

- To prepare a stock solution in DMSO, dissolve **WEHI-345** in pure DMSO to a concentration of 2 mg/mL or higher.[\[3\]](#)
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[4\]](#)
- Store the stock solution at -20°C or -80°C.[\[10\]](#) It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[\[10\]](#)

For In Vivo Experiments (e.g., animal studies):

- Formulation 1 (SBE- $\beta$ -CD based):
  - Prepare a 20% (w/v) solution of SBE- $\beta$ -CD in sterile saline.
  - Prepare a stock solution of **WEHI-345** in DMSO.
  - For the final formulation, add 10% of the DMSO stock solution to 90% of the 20% SBE- $\beta$ -CD in saline solution.[\[4\]](#)[\[7\]](#) This should yield a clear solution.[\[4\]](#)
- Formulation 2 (Corn Oil based):
  - Prepare a stock solution of **WEHI-345** in DMSO.
  - For the final formulation, add 10% of the DMSO stock solution to 90% corn oil.[\[4\]](#)

The workflow for preparing **WEHI-345** solutions is outlined below.



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Caption: Workflow for preparing **WEHI-345** solutions.

## Cell-Based Assay Protocol: Inhibition of Cytokine Production

This protocol describes a general method for assessing the inhibitory effect of **WEHI-345** on muramyl dipeptide (MDP)-induced cytokine production in macrophage cell lines (e.g., THP-1 or bone marrow-derived macrophages).

- **Cell Seeding:** Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
- **Pre-treatment:** Treat the cells with varying concentrations of **WEHI-345** (e.g., 500 nM) or vehicle control (DMSO) for 1 hour prior to stimulation.[4]

- Stimulation: Induce an inflammatory response by adding muramyl dipeptide (MDP) to the cell culture medium.
- Incubation: Incubate the cells for a specified period (e.g., 2, 4, or 8 hours).[4][5]
- Sample Collection: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF, IL-6, IL-8) by ELISA or other immunoassays.[3][4]
- RNA Extraction and qRT-PCR (Optional): Lyse the cells to extract total RNA. Perform quantitative real-time PCR to measure the mRNA levels of target genes (e.g., TNF, IL-8, IL-1 $\beta$ , A20).[3][4]

## In Vivo Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general guideline for evaluating the efficacy of **WEHI-345** in a mouse model of EAE.

- EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) using standard protocols.
- Treatment: Administer **WEHI-345** (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection twice daily for a specified duration (e.g., 6 days).[4][5]
- Monitoring: Monitor the mice daily for clinical signs of EAE and record disease scores.
- Analysis: At the end of the experiment, collect tissues for histological analysis to assess inflammatory infiltrate and demyelination.[4][5] Plasma can be collected to measure cytokine levels.[3]

## Summary of In Vitro and In Vivo Efficacy

The following table summarizes the reported biological activity of **WEHI-345** in various experimental settings.

Assay/Model	Cell Line/Animal Model	Concentration/Dose	Observed Effect	Reference
RIPK2 Kinase Assay	Human recombinant RIPK2	IC <sub>50</sub> = 130 nM	Inhibition of RIPK2 kinase activity	[3]
MDP-induced RIPK2 Autophosphorylation	Raw 264.7 cells	500 nM	Inhibition of RIPK2 autophosphorylation	[4][5]
MDP-induced Cytokine Transcription	BMDMs, THP-1 cells	500 nM	Blocked transcription of TNF and IL-6; Reduced mRNA levels of TNF, IL-8, IL-1 $\beta$ , and A20	[3][4][9]
Experimental Autoimmune Encephalomyelitis (EAE)	C57BL/6 mice	3-10 mg/kg or 20 mg/kg (i.p.)	Reduced plasma TNF levels, delayed disease onset, reduced disease score, and inflammatory infiltrate	[3][5]

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